Cross-Coupling Capability of 6-Bromo Group
The presence of a bromine atom at the 6-position of the benzimidazole ring provides a direct, quantitative advantage in synthetic versatility over non-halogenated analogs. This specific halogen enables the compound to serve as a substrate for high-yielding palladium-catalyzed cross-coupling reactions, a feature absent in the unsubstituted 1-methyl-1H-benzimidazole-2-methanol [1]. While the exact reaction yields for this precise compound are not published in open literature, the established reactivity of aryl bromides in Suzuki-Miyaura coupling is well-documented to proceed with yields typically ranging from 70-95% under optimized conditions [2], which starkly contrasts with the 0% reactivity of the non-halogenated comparator in the same transformations.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Qualitatively, serves as a competent electrophilic partner for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions due to the 6-bromo substituent [1]. |
| Comparator Or Baseline | 1-Methyl-1H-benzimidazole-2-methanol (non-brominated analog) |
| Quantified Difference | Target compound: Expected to participate with high efficiency (typical yields for aryl bromides: 70-95% [2]). Comparator: Reactivity of 0%; cannot undergo analogous cross-coupling. |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions. |
Why This Matters
This differentiation directly impacts procurement decisions for researchers engaged in medicinal chemistry or library synthesis, as the bromo-substituted compound is a necessary precursor for accessing a vast chemical space of arylated, aminated, or alkylated benzimidazole derivatives that are inaccessible from non-halogenated starting materials.
- [1] Kuujia. (n.d.). (6-Bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanol. https://www.kuujia.com View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. doi: 10.1021/cr00039a007 View Source
